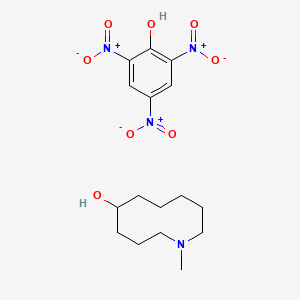
1-Methylazecan-5-ol--2,4,6-trinitrophenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylazecan-5-ol–2,4,6-trinitrophenol (1/1) is a chemical compound that combines the structural features of 1-methylazecan-5-ol and 2,4,6-trinitrophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylazecan-5-ol–2,4,6-trinitrophenol typically involves the nucleophilic aromatic substitution reaction of 2,4,6-trinitrophenol with 1-methylazecan-5-ol. This reaction is facilitated by the presence of a strong base, such as sodium hydroxide, which deprotonates the hydroxyl group of 2,4,6-trinitrophenol, making it a better nucleophile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-Methylazecan-5-ol–2,4,6-trinitrophenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as metal-organic frameworks, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylazecan-5-ol–2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and azecans.
Wissenschaftliche Forschungsanwendungen
1-Methylazecan-5-ol–2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylazecan-5-ol–2,4,6-trinitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol (TNP): Known for its explosive properties and used in various industrial applications.
1-Methylazecan-5-ol: A precursor in the synthesis of complex organic molecules.
Uniqueness
Unlike its individual components, the compound exhibits enhanced reactivity and stability, making it valuable in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
61546-82-5 |
|---|---|
Molekularformel |
C16H24N4O8 |
Molekulargewicht |
400.38 g/mol |
IUPAC-Name |
1-methylazecan-5-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H21NO.C6H3N3O7/c1-11-8-4-2-3-6-10(12)7-5-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10,12H,2-9H2,1H3;1-2,10H |
InChI-Schlüssel |
KJPRHWAJQNQMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCC(CCC1)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


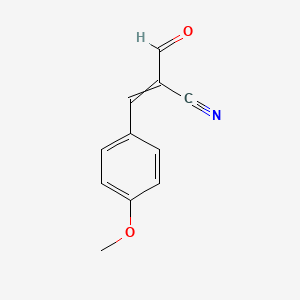
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
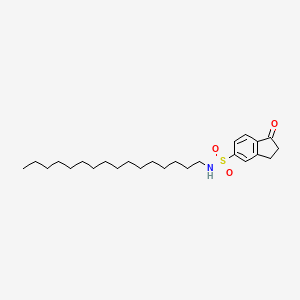

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)

![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
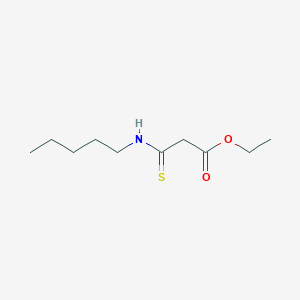
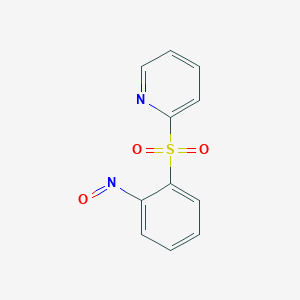
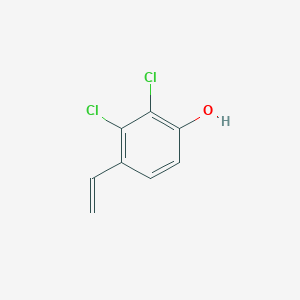
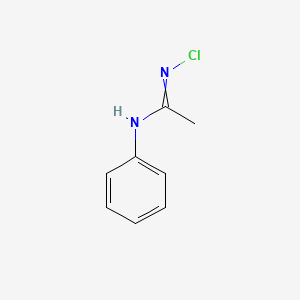
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
